molecular formula C12H11N5O2S2 B2588275 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034265-82-0

4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2588275
CAS No.: 2034265-82-0
M. Wt: 321.37
InChI Key: DWLGLBSAWUOHDT-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazin-4(5H)-ones are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds . These compounds have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors .


Synthesis Analysis

A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates and corresponding carboxylic acids has been reported . Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Scientific Research Applications

Green Chemistry Applications

One study demonstrated the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) as an efficient catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives via a one-pot multi-component reaction in water. This method is highlighted for its mild reaction conditions, high yields, and compliance with green chemistry principles (Khazaei et al., 2015).

Antimicrobial Activity

Another research explored the synthesis of novel sulfone-linked bis heterocycles combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles, which were then tested for their antimicrobial activities. Compound 8 was noted for its pronounced activity, suggesting the potential use of these derivatives in developing new antimicrobial agents (Padmavathi et al., 2008).

Anticancer Evaluation

The utility of pyrazole derivatives in synthesizing novel compounds with potential anticancer activity was reported. Specifically, certain derivatives showed significant in vitro activity against Ehrlich ascites carcinoma cells, indicating the relevance of these compounds in anticancer drug development (El-Gaby et al., 2017).

Enzyme Inhibition Studies

Research on pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide demonstrated their effectiveness as inhibitors for carbonic anhydrase isoenzymes. These findings are significant for understanding the biochemical pathways involved and for the development of new therapeutic agents (Bülbül et al., 2008).

Antiproliferative Activities

A study on pyrazole-sulfonamide derivatives revealed their antiproliferative activities against HeLa and C6 cell lines, highlighting their potential in cancer treatment. Some compounds exhibited broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).

Properties

IUPAC Name

4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S2/c18-21(19,11-3-1-2-10-12(11)15-20-14-10)16-6-7-17-9(8-16)4-5-13-17/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLGLBSAWUOHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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